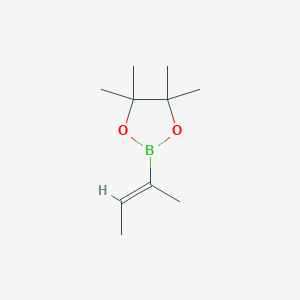![molecular formula C13H21N3O B3167351 2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol CAS No. 919021-34-4](/img/structure/B3167351.png)
2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol
Vue d'ensemble
Description
2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol is a chemical compound that features a piperazine ring substituted with a benzyl group containing an amino group and an ethanol moiety
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrimidines and piperazines, have been known to exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities .
Mode of Action
Related compounds have been shown to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways related to inflammation and other biological processes .
Result of Action
Related compounds have been shown to exhibit a range of pharmacological effects, including anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving ethylenediamine and dihaloalkanes.
Substitution with Benzyl Group: The piperazine ring is then reacted with a benzyl halide to introduce the benzyl group.
Introduction of Amino Group: The benzyl group is further functionalized to introduce the amino group through nitration followed by reduction.
Attachment of Ethanol Moiety: Finally, the ethanol moiety is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated or nitrated benzyl derivatives.
Applications De Recherche Scientifique
2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological molecules and its potential as a drug candidate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like piperidine share a similar ring structure but differ in their substituents.
Pyridazine Derivatives: These compounds have a similar nitrogen-containing ring but with different functional groups.
Pyrimidine Derivatives: These compounds also contain nitrogen atoms in their ring structure but have different chemical properties.
Uniqueness
2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethanol moiety, benzyl group, and amino group in conjunction with the piperazine ring makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
2-[4-[(3-aminophenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c14-13-3-1-2-12(10-13)11-16-6-4-15(5-7-16)8-9-17/h1-3,10,17H,4-9,11,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTHXWVYRWSFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(4-Amino-phenyl)-5-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine](/img/structure/B3167295.png)

![5-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3167308.png)
![[2-Amino-1-(4-chlorophenyl)ethyl]diethylamine](/img/structure/B3167313.png)

![1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3167326.png)




![2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide](/img/structure/B3167363.png)
